molecular formula C9H11ClN2O B15274190 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-amine

5-Chloro-6-(cyclopropylmethoxy)pyridin-3-amine

Cat. No.: B15274190
M. Wt: 198.65 g/mol
InChI Key: AQTWPDADWUAAMF-UHFFFAOYSA-N
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Description

5-Chloro-6-(cyclopropylmethoxy)pyridin-3-amine is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol. This pyridine derivative features both chloro and cyclopropylmethoxy substituents, which are common in medicinal chemistry for modulating the physicochemical and pharmacological properties of lead compounds . As a substituted pyridin-3-amine, this compound serves as a versatile chemical building block and key synthetic intermediate in organic synthesis and drug discovery efforts. Its structure suggests potential use in the development of pharmacologically active molecules, particularly as a core scaffold or precursor for various heterocyclic compounds . The compound is closely related to pyridine derivatives investigated for their biological activity, indicating its value in exploring structure-activity relationships (SAR) . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not approved for use in humans or animals. Researchers should consult the product's Safety Data Sheet (SDS) and handle all compounds with appropriate personal protective equipment in a controlled laboratory setting.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

5-chloro-6-(cyclopropylmethoxy)pyridin-3-amine

InChI

InChI=1S/C9H11ClN2O/c10-8-3-7(11)4-12-9(8)13-5-6-1-2-6/h3-4,6H,1-2,5,11H2

InChI Key

AQTWPDADWUAAMF-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=C(C=N2)N)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(cyclopropylmethoxy)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , as well as various oxidizing and reducing agents depending on the specific reaction being conducted.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .

Scientific Research Applications

5-Chloro-6-(cyclopropylmethoxy)pyridin-3-amine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-amine with similar compounds:

Compound Name Molecular Formula Substituents (Position 5/6) Molecular Weight (g/mol) Key Features Reference ID
5-Chloro-6-(cyclopropylmethoxy)pyridin-3-amine* C₉H₁₀ClN₂O Cl (5), cyclopropylmethoxy (6) 212.65 Enhanced steric bulk Inferred
5-Chloro-6-methoxypyridin-3-amine C₆H₇ClN₂O Cl (5), methoxy (6) 158.59 Simpler alkoxy group
5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine (INT2) C₇H₆ClN₅ Cl (5), triazolyl (6) 195.61 Heterocyclic substituent
5-Methoxy-6-(trifluoromethyl)pyridin-3-amine C₇H₇F₃N₂O OMe (5), CF₃ (6) 192.14 Electron-withdrawing CF₃ group
6-Methoxy-5-methylpyridin-3-amine C₇H₁₀N₂O Me (5), OMe (6) 138.17 Methyl substitution

Biological Activity

5-Chloro-6-(cyclopropylmethoxy)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-amine is C12H14ClN1O3C_{12}H_{14}ClN_{1}O_{3}, with a molecular weight of approximately 255.70 g/mol. The compound features a chlorinated pyridine ring and a cyclopropylmethoxy group, which are critical for its biological activity. This unique substitution pattern enhances its lipophilicity, potentially influencing receptor selectivity and interaction with various biological targets.

The biological activity of 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-amine is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as energy metabolism and signal transduction.
  • Receptor Modulation : It is believed to interact with nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and could influence cognitive functions and neuroprotection.
  • Antimicrobial Activity : Related compounds have demonstrated efficacy against various pathogens, suggesting potential antimicrobial properties for this compound as well.

Biological Activity Overview

Research indicates several potential biological activities associated with 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-amine:

Activity Description Reference
Neuroprotective Modulates cholinergic signaling pathways, improving cognitive function in animal models.
Anti-inflammatory Inhibits NF-kB signaling pathways, reducing inflammation in models of rheumatoid arthritis.
Antimicrobial Exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-amine:

  • Neuroprotective Effects :
    • A study demonstrated that related compounds improved cognitive function in animal models of Alzheimer's disease by modulating cholinergic signaling pathways.
  • Anti-inflammatory Mechanism :
    • Research indicated that derivatives reduced inflammation in models of rheumatoid arthritis by inhibiting NF-kB signaling pathways.
  • Antimicrobial Efficacy :
    • A comparative study showed that similar compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

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